Cas no 886547-96-2 (3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine)

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine structure
886547-96-2 structure
Product Name:3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
Numero CAS:886547-96-2
MF:C17H11ClN4O2S
MW:370.81284070015
CID:1926783
PubChem ID:59596028
Update Time:2025-04-21

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
    • AC1LEJU1
    • HMS1527O09
    • 2-(phenylsulfanyl)ethyl phenyl sulfone
    • (2-phenylsulfanyl-ethanesulfonyl)-benzene
    • 1-benzenesulfonyl-2-phenylsulfanyl-ethane
    • CTK0J1399
    • 3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-benzenesulfonyl-3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • Maybridge4_002429
    • phenyl 2-(phenylsulfanyl)ethyl sulfone
    • 1-Benzolsulfonyl-2-phenylmercapto-aethan
    • 1H-PYRROLO[2,3-B]PYRIDINE, 3-(2-CHLORO-4-PYRIMIDINYL)-1-(PHENYLSULFONYL)-
    • AQ-917
    • SCHEMBL1049733
    • DB-303769
    • 1-benzenesulfonyl-3-(2-chloro-pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • 886547-96-2
    • 1H-Pyrrolo[2,3-b]pyridine,3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
    • Inchi: 1S/C17H11ClN4O2S/c18-17-20-10-8-15(21-17)14-11-22(16-13(14)7-4-9-19-16)25(23,24)12-5-2-1-3-6-12/h1-11H
    • Chiave InChI: KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • Sorrisi: ClC1=NC=CC(C2=CN(C3C2=CC=CN=3)S(C2C=CC=CC=2)(=O)=O)=N1

Proprietà calcolate

  • Massa esatta: 370.0291245Da
  • Massa monoisotopica: 370.0291245Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 563
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 86.1Ų
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.